Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Overview
Description
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O2S and a molecular weight of 245.13 . This compound is known for its unique structure, which includes a thiophene ring substituted with amino and carboxylate groups. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of methyl thiophene-2-carboxylate followed by reduction to yield the diamino derivative. The final product is obtained by treating the diamino compound with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted thiophenes .
Scientific Research Applications
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 4,5-diaminothiophene-2-carboxylate
- 4,5-diamino-2-thiophenecarboxylic acid methyl ester
- Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Uniqueness: this compound is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for various applications in research and industry .
Properties
IUPAC Name |
methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQRAQFZCQSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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